- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,
Cas no 959162-97-1 (Ethyl 6-chloro-4-(ethylamino)nicotinate)
959162-97-1 structure
Product Name:Ethyl 6-chloro-4-(ethylamino)nicotinate
Numéro CAS:959162-97-1
Le MF:C10H13ClN2O2
Mégawatts:228.675421476364
CID:3032570
Update Time:2023-09-11
Ethyl 6-chloro-4-(ethylamino)nicotinate Propriétés chimiques et physiques
Nom et identifiant
-
- ethyl 6-chloro-4-(ethylamino)nicotinate
- AMY15522
- 6-Chloro-4-ethylamino-nicotinic acid ethyl ester
- ethyl 6-chloro-4-(ethylamino)pyridine-3-carboxylate
- Ethyl 6-chloro-4-(ethylamino)-3-pyridinecarboxylate (ACI)
- 6-Chloro-4-ethylaminonicotinic acid ethyl ester
- Ethyl 6-chloro-4-(ethylamino)nicotinate
-
- Piscine à noyau: 1S/C10H13ClN2O2/c1-3-12-8-5-9(11)13-6-7(8)10(14)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
- La clé Inchi: DPLDFGSSJKFWNU-UHFFFAOYSA-N
- Sourire: O=C(C1C(NCC)=CC(Cl)=NC=1)OCC
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 5
- Complexité: 214
- Le xlogp3: 2.9
- Surface topologique des pôles: 51.2
Ethyl 6-chloro-4-(ethylamino)nicotinate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile , Water ; 18 h, 70 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
Référence
- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 12 h, 70 °C
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Référence
- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,
Méthode de production 4
Conditions de réaction
Référence
- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Acetonitrile , Water ; 22 - 24 h, 25 - 35 °C
Référence
- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Solvents: Acetonitrile , Water ; 0 °C; 0 °C → rt; rt
Référence
- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Solvents: Acetonitrile , Water ; 0 °C; overnight, rt
Référence
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol , Acetonitrile ; rt; overnight, 70 °C
Référence
- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 8 h, 70 °C
Référence
- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618
Méthode de production 11
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; 2 h, 0 °C → rt
Référence
- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Solvents: Acetonitrile ; rt → 0 °C; 0 °C; 30 min, 0 °C; 0 °C → rt; 2 h, rt
Référence
- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,
Ethyl 6-chloro-4-(ethylamino)nicotinate Raw materials
Ethyl 6-chloro-4-(ethylamino)nicotinate Preparation Products
Ethyl 6-chloro-4-(ethylamino)nicotinate Littérature connexe
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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